2,5-Cyclohexadiene-1,4-dione, 2-methoxy-6-(2-propenyl)-
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Overview
Description
2,5-Cyclohexadiene-1,4-dione, 2-methoxy-6-(2-propenyl)- is an organic compound with a unique structure that includes a cyclohexadiene ring substituted with methoxy and propenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Cyclohexadiene-1,4-dione, 2-methoxy-6-(2-propenyl)- typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as substituted phenols.
Oxidation: The phenol is oxidized to form the corresponding quinone. Common oxidizing agents include potassium permanganate or chromium trioxide.
Methoxylation: The quinone undergoes methoxylation using methanol in the presence of an acid catalyst to introduce the methoxy group.
Allylation: The final step involves the allylation of the methoxylated quinone using allyl bromide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques such as chromatography may be employed to ensure high-quality production.
Chemical Reactions Analysis
Types of Reactions
2,5-Cyclohexadiene-1,4-dione, 2-methoxy-6-(2-propenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex quinones.
Reduction: Reduction reactions can convert the quinone back to the corresponding hydroquinone.
Substitution: The methoxy and propenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Allyl bromide, methanol, acid catalysts.
Major Products
Oxidation: More complex quinones.
Reduction: Hydroquinones.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2,5-Cyclohexadiene-1,4-dione, 2-methoxy-6-(2-propenyl)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,5-Cyclohexadiene-1,4-dione, 2-methoxy-6-(2-propenyl)- involves its interaction with cellular components:
Molecular Targets: The compound targets cellular proteins and enzymes, disrupting their normal function.
Pathways Involved: It can induce oxidative stress, leading to cell death in cancer cells. It may also inhibit specific enzymes involved in cell proliferation.
Comparison with Similar Compounds
Similar Compounds
2,5-Cyclohexadiene-1,4-dione, 2,6-bis (1,1-dimethylethyl)-: Another quinone derivative with different substituents.
2,5-Cyclohexadiene-1,4-dione, 2-methoxy-6-methyl-: A similar compound with a methyl group instead of a propenyl group.
Uniqueness
2,5-Cyclohexadiene-1,4-dione, 2-methoxy-6-(2-propenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
31788-37-1 |
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Molecular Formula |
C10H10O3 |
Molecular Weight |
178.18 g/mol |
IUPAC Name |
2-methoxy-6-prop-2-enylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C10H10O3/c1-3-4-7-5-8(11)6-9(13-2)10(7)12/h3,5-6H,1,4H2,2H3 |
InChI Key |
SADMZRGJXMTBLW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=O)C=C(C1=O)CC=C |
Origin of Product |
United States |
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